molecular formula C15H22O5 B1246817 Spirotenuipesine B

Spirotenuipesine B

Cat. No. B1246817
M. Wt: 282.33 g/mol
InChI Key: JYRLPQDQTAYTJX-VQXGTBOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirotenuipesine B is a natural product found in Cordyceps tenuipes and Cordyceps polyarthra with data available.

Scientific Research Applications

Neurotrophic Factor Promotion in Glial Cells

Spirotenuipesine B, along with its analog spirotenuipesine A, has been found to promote the biosynthesis of neurotrophic factors in glial cells. This characteristic makes these compounds promising candidates for drug leads in treating neurodegenerative diseases such as Alzheimer's disease. Synthetic versions of spirotenuipesine A have demonstrated differentiation-inducing activity against PC12 cells, resulting in morphological changes, which suggests potential for therapeutic applications in neurodegenerative disorders (Yanagimoto et al., 2020).

Cultivation and Isolation from Fungi

Spirotenuipesine B is isolated from the entomopathogenic fungus Paecilomyces tenuipes (also called Isaria japonica), a fungus often used as a health food in Asian countries. The cultivation of the fruiting bodies of Paecilomyces tenuipes revealed the presence of spirotenuipesine A and B, among other trichothecane mycotoxins. The isolation of these compounds indicates that P. tenuipes is a valuable source for producing biologically active substances including trichothecanes (Kikuchi et al., 2004).

Synthesis Techniques

Efficient synthetic routes for spirotenuipesines A and B have been developed, featuring stereoselective construction and reactions essential for creating these complex molecules. These synthesis methods are crucial for enabling further biological evaluation of these compounds, given the challenges in extracting sufficient quantities from natural sources (Dai et al., 2007).

properties

Product Name

Spirotenuipesine B

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(1R,1'S,2'S,3R,5R,6'S,7R,8S)-3-(hydroxymethyl)-2',7-dimethylspiro[2,9-dioxatricyclo[3.3.1.03,7]nonane-8,5'-7-oxabicyclo[4.1.0]heptane]-2'-ol

InChI

InChI=1S/C15H22O5/c1-12(17)3-4-15(10-9(12)19-10)11-18-8-5-13(15,2)14(6-8,7-16)20-11/h8-11,16-17H,3-7H2,1-2H3/t8-,9+,10-,11-,12+,13+,14+,15+/m1/s1

InChI Key

JYRLPQDQTAYTJX-VQXGTBOGSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2([C@H]3[C@@H]1O3)[C@@H]4O[C@@H]5C[C@]2([C@@](C5)(O4)CO)C)O

Canonical SMILES

CC1(CCC2(C3C1O3)C4OC5CC2(C(C5)(O4)CO)C)O

synonyms

spirotenuipesine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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